An In-Depth Technical Guide to 6-Chloro-5-methylnicotinamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Chloro-5-methylnicotinamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 6-Chloro-5-methylnicotinamide, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, outlines a validated synthesis protocol, and explores its potential applications as a strategic building block in modern chemical research.
Core Compound Identity and Physicochemical Properties
6-Chloro-5-methylnicotinamide is a halogenated derivative of nicotinamide, belonging to the broader class of substituted pyridines.[1] Its solid, crystalline nature and specific substitution pattern dictate its chemical behavior and utility in synthesis.[1]
Chemical Identifiers
A precise understanding of the compound's identity is critical for regulatory compliance, procurement, and unambiguous scientific communication. The key identifiers are summarized below.
| Parameter | Value |
| Common Name | 6-Chloro-5-methylnicotinamide |
| IUPAC Name | 6-chloro-5-methylpyridine-3-carboxamide |
| CAS Registry Number | 65169-44-0[1] |
| Molecular Formula | C₇H₇ClN₂O[1] |
| Molecular Weight | 170.59 g/mol [1] |
| SMILES | CC1=CC(=CN=C1Cl)C(=O)N[1] |
| InChIKey | IQVCWLISHSRAML-UHFFFAOYSA-N[1] |
Physicochemical Characteristics
The physical properties of 6-Chloro-5-methylnicotinamide are essential for its handling, storage, and application in reaction chemistry.
| Property | Value |
| Physical State | Crystalline solid[1] |
| Color | White to off-white[1] |
| Melting Point | 211-212°C[1][2] |
| Boiling Point | Not available[1][2] |
| Solubility | Moderately soluble in polar organic solvents; limited water solubility.[1] |
Molecular Structure and Reactivity Profile
The unique arrangement of functional groups on the pyridine scaffold governs the molecule's electronic properties and chemical reactivity. Understanding this structure-reactivity relationship is fundamental to its strategic use in synthesis.
Caption: Chemical structure of 6-Chloro-5-methylnicotinamide.
The molecular architecture features a pyridine ring substituted with three key groups:
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A chlorine atom at the 6-position.
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A methyl group at the 5-position.
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A carboxamide group at the 3-position.[1]
This specific arrangement creates a distinct electronic landscape. The pyridine nitrogen and the chlorine atom are both electron-withdrawing, which reduces the electron density of the aromatic ring. This effect is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6), making the C6-Cl bond susceptible to nucleophilic aromatic substitution. Conversely, the methyl group at the 5-position is electron-donating, which slightly counteracts the withdrawing effects and can influence the regioselectivity of further reactions.
Synthesis Protocol
The primary and most direct synthesis of 6-Chloro-5-methylnicotinamide is achieved through the amidation of its corresponding carboxylic acid precursor. This method is reliable and proceeds under straightforward reaction conditions.
Workflow: Amidation of 6-Chloro-5-methylnicotinic Acid
Caption: Synthesis workflow for 6-Chloro-5-methylnicotinamide.
Step-by-Step Methodology
This protocol is based on established amidation procedures for nicotinic acid derivatives.[1]
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Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, charge 6-Chloro-5-methylnicotinic acid (1.0 eq).
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Reagent Addition: To the starting material, add a sufficient volume of 28% aqueous ammonium hydroxide (NH₄OH) to fully dissolve and react with the acid.
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Reaction Execution: Seal the vessel and stir the mixture at ambient room temperature.
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Monitoring: Allow the reaction to proceed for approximately 16 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. The resulting solid is the crude product.
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Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Chloro-5-methylnicotinamide as a white to off-white crystalline solid.[1]
Self-Validation Note: The purity of the final product should be confirmed by melting point analysis, which should align with the literature value of 211-212°C, and by the spectroscopic methods detailed in the following section.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for this molecule.
| Technique | Expected Characteristics |
| ¹H NMR | Signals for aromatic protons (~7-9 ppm), methyl protons (~2-3 ppm), and amide protons (~5-7 ppm). |
| ¹³C NMR | Distinctive signals for the carbonyl carbon (~165-175 ppm), aromatic carbons (~120-160 ppm), and the methyl carbon (~15-25 ppm). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300-3500 cm⁻¹), amide C=O stretching (~1650-1700 cm⁻¹), and C=N/C=C stretching of the pyridine ring (~1400-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (m/z ~170 for [M]⁺). Characteristic fragmentation patterns would likely include the loss of the chlorine atom and the amide group. |
(Note: The spectral ranges provided are characteristic for this class of compounds and are intended as a guide for quality control.)
Applications in Research and Drug Development
While specific biological activity for 6-Chloro-5-methylnicotinamide is not extensively documented, its value lies in its role as a versatile chemical intermediate for the synthesis of pharmacologically active agents. The nicotinamide scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs.
Rationale for Use in Drug Discovery
Derivatives of nicotinic acid and nicotinamide are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The strategic placement of the chloro and methyl groups on this compound provides a platform for generating diverse molecular libraries.
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Vector for Nucleophilic Substitution: The chlorine atom at the 6-position is a key functional handle. It can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution (SNAr) to introduce new side chains and build molecular complexity.
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Modulation of Physicochemical Properties: The substituents allow for fine-tuning of properties like lipophilicity, polarity, and metabolic stability, which are critical for developing candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
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Scaffold for Bioactive Compounds: The core structure is a known pharmacophore. For instance, substituted nicotinamides have been investigated as potential topoisomerase I inhibitors for cancer therapy and for their activity against various other biological targets.[3]
Caption: Strategic role of 6-Chloro-5-methylnicotinamide in drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed when handling 6-Chloro-5-methylnicotinamide. Based on data from structurally analogous compounds like 6-chloronicotinamide, the following precautions are advised.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.[5] After handling, wash hands thoroughly.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
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Hazard Profile (Inferred): Based on related structures, the compound may cause skin and serious eye irritation.[6] Inhalation of dust may cause respiratory irritation. It may be harmful if swallowed.
Always consult a substance-specific Safety Data Sheet (SDS) if available and follow all institutional safety guidelines.
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6-chloro-5-methylnicotinamide - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
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Synthesis and biological activities of topoisomerase I inhibitors, 6-arylmethylamino analogues of edotecarin. PubMed. [Link]
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(PDF) IJSRSET2183190 | Synthesis of Some Novel Five and Six Membered Hetrocyclic Derivative From 6-Chloro Nicotinamide. ResearchGate. [Link]
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Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. PubChem. [Link]
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